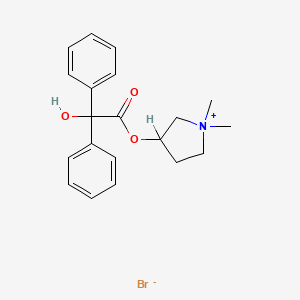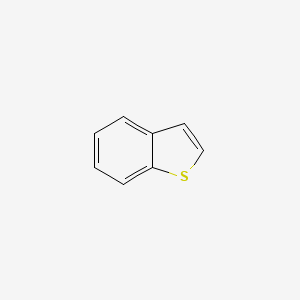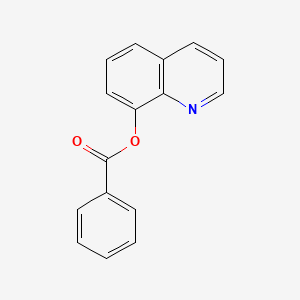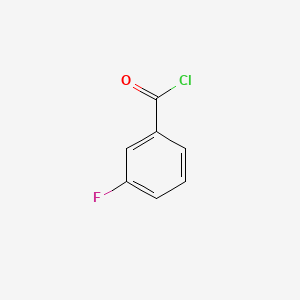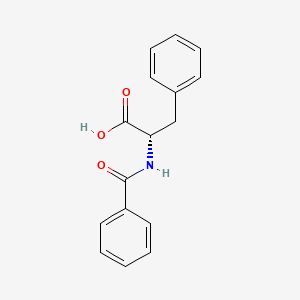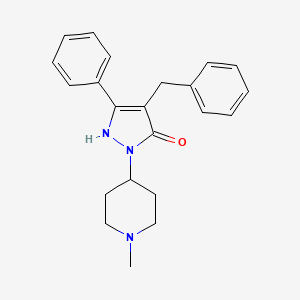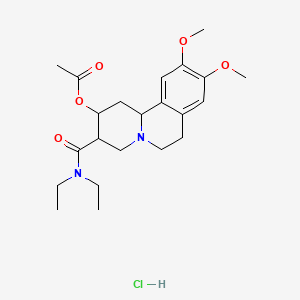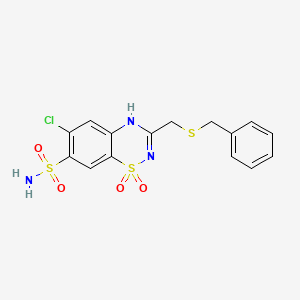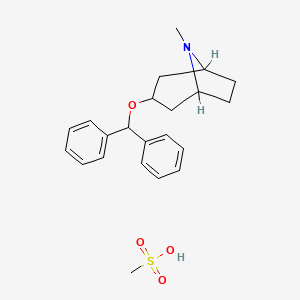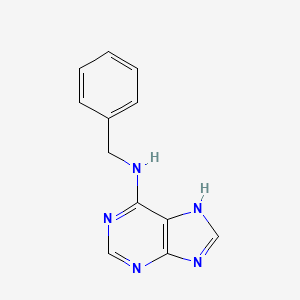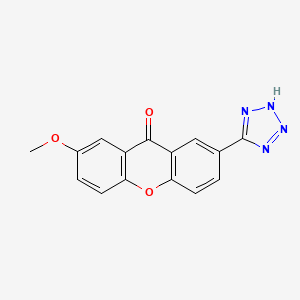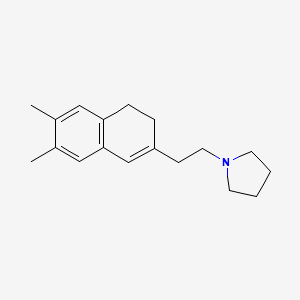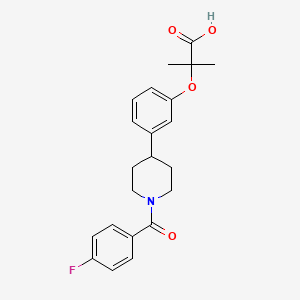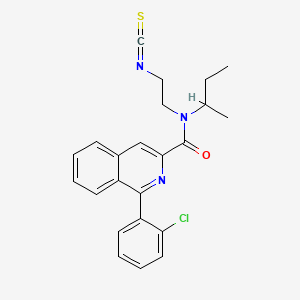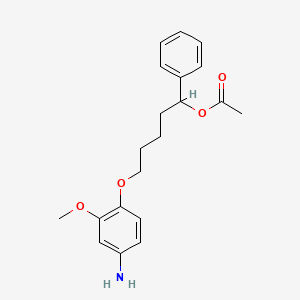
BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)-, acetate (ester) is a bioactive chemical.
Applications De Recherche Scientifique
Reaction and Synthesis Processes
Reaction with Adamantan-2-amine and (Adamantan-1-yl)methylamine : A reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017).
Synthesis of Benzyl Acetate : Catalytic synthesis of benzyl acetate from acetic acid and benzyl alcohol in the presence of sodium bisulfate hydrate has been demonstrated. This method could be applied to the compound of interest (Rui, 2001).
Protective Group Utilization
Use as a Protecting Group : 4-Methoxy-α-methylbenzyl alcohol was introduced as a new protecting group for carboxylic acids. 4-Methoxy-α-methyl benzyl esters obtained from the coupling of 4-methoxy-α-methylbenzyl alcohol and corresponding acids were hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo et al., 1990).
Polymer Synthesis : In sequential polypeptides synthesis, benzyloxycarbonylpeptide 2-benzyloxyphenyl esters with side-chain protection based on t-butyl alcohol can be deprotected by hydrogenolysis in acetic acid (Cowell & Jones, 1972).
Catalysis and Esterification
- Catalytic Esterification of Benzyl Alcohol : The synthesis of benzyl acetate from benzyl alcohol and acetic acid using Na-β, Na-Y, and Na-ZSM5 zeolites and their ion exchanged forms as catalysts was studied, which can relate to the compound's synthesis (Sharath et al., 2001).
Application in Plant Biology
- Generation of Volatiles in Transgenic Plants : In transgenic petunia plants expressing rose alcohol acetyltransferase (RhAAT), the enzyme used phenylethyl alcohol and benzyl alcohol to produce corresponding acetate esters, suggesting potential application in plant aroma manipulation (Guterman et al., 2006).
Additional Applications and Research
- Analysis of Preservatives in Pharmaceutical Preparations : An HPLC method for rapid screening and simultaneous determination of eight preservatives, including benzyl alcohol, in pharmaceutical preparations was established (Hai-bin, 2012).
- Chemically Amplified Resists in Lithography : Poly(benzyl ether) and poly(benzyl ester) dendrimers incorporating acid- and thermally-labile peripheral groups were synthesized, highlighting potential in lithography technology (Tully et al., 2000).
- Melon Alcohol Acyl-transferase Gene Family Study : The study of a melon alcohol acyl-transferase gene family involved in the biosynthesis of ester volatiles, including benzyl acetate, provides insights into fruit aroma biosynthesis (El-Sharkawy et al., 2005).
Propriétés
Numéro CAS |
15382-89-5 |
|---|---|
Nom du produit |
BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester) |
Formule moléculaire |
C20H25NO4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
[5-(4-amino-2-methoxyphenoxy)-1-phenylpentyl] acetate |
InChI |
InChI=1S/C20H25NO4/c1-15(22)25-18(16-8-4-3-5-9-16)10-6-7-13-24-19-12-11-17(21)14-20(19)23-2/h3-5,8-9,11-12,14,18H,6-7,10,13,21H2,1-2H3 |
Clé InChI |
XGBKDGNFNMLQKG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCCCOC1=C(C=C(C=C1)N)OC)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC(CCCCOC1=C(C=C(C=C1)N)OC)C2=CC=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)-, acetate (ester) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



